molecular formula C19H26N6O2 B7185368 N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide

Cat. No.: B7185368
M. Wt: 370.4 g/mol
InChI Key: PRXIEKWUYKPEEY-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-14-10-15(4-5-17(14)25-13-20-12-21-25)19(27)22-16-6-8-24(9-7-16)11-18(26)23(2)3/h4-5,10,12-13,16H,6-9,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXIEKWUYKPEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)CC(=O)N(C)C)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-piperidone with dimethylamine to form the dimethylamino derivative. This intermediate is then reacted with 3-methyl-4-(1,2,4-triazol-1-yl)benzoic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide: shares similarities with other piperidine and triazole derivatives.

    4-(dimethylamino)pyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis.

    Benzothiazole derivatives: Known for their biological activities and synthetic versatility.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

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